molecular formula C14H10N2O3 B5730805 (2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5730805
M. Wt: 254.24 g/mol
InChI Key: FYGFSTHYAOGHAI-WQLSENKSSA-N
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Description

(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a furan ring substituted with a methyl group, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-methylfuran-2-carbaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted nitriles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the nitrile group might participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-furyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but lacks the methyl group on the furan ring.

    (2E)-3-(5-methylfuran-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position on the phenyl ring.

    (2E)-3-(5-methylfuran-2-yl)-2-phenylprop-2-enenitrile: Similar structure but lacks the nitro group on the phenyl ring.

Uniqueness

The presence of both the methyl-substituted furan ring and the nitrophenyl group in (2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-10-2-7-14(19-10)8-12(9-15)11-3-5-13(6-4-11)16(17)18/h2-8H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGFSTHYAOGHAI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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